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Introduction
Lexibulin (formerly known as CYT997) is a potent, orally bioavailable small molecule that acts

as a microtubule polymerization inhibitor.[1][2] By disrupting the formation of the mitotic spindle,

Lexibulin induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1]

[2] Furthermore, it exhibits vascular-disrupting properties, targeting the tumor microvasculature.

[1] This technical guide provides a comprehensive overview of the available pharmacokinetic

data for Lexibulin, with a focus on its oral bioavailability, based on preclinical and clinical

studies.

Preclinical Pharmacokinetics in Rats
Preclinical studies in rats have demonstrated favorable oral bioavailability for Lexibulin.
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Parameter Oral Administration
Intravenous
Administration

Absolute Oral Bioavailability 50-70% N/A

Half-life (t½) 2.5 hours 1.5 hours

Data sourced from preclinical

studies in rats.[3]

Experimental Protocol: Rat Pharmacokinetic Studies
(Summarized)
While a detailed, publicly available protocol is limited, the fundamental methodology for

determining the pharmacokinetic parameters in rats involved the following steps:

Animal Model: Male Sprague-Dawley rats were utilized for the studies.

Drug Administration:

Intravenous (IV): A single bolus of Lexibulin was administered intravenously.

Oral (PO): A single dose of Lexibulin was administered orally via gavage.

Blood Sampling: Blood samples were collected at predetermined time points following drug

administration.

Analysis: Plasma concentrations of Lexibulin were quantified using a validated analytical

method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-

MS/MS).

Pharmacokinetic Analysis: The resulting plasma concentration-time data was analyzed using

non-compartmental methods to determine key pharmacokinetic parameters, including half-

life and area under the curve (AUC). Absolute oral bioavailability was calculated by

comparing the AUC following oral administration to the AUC following intravenous

administration, adjusted for the dose.
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Human Pharmacokinetics: Intravenous
Administration
A Phase I clinical trial in patients with advanced solid tumors has provided data on the

pharmacokinetics of intravenously administered Lexibulin.[4]

Data Summary: Intravenous Lexibulin in Cancer Patients
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Dose
(mg/m²)

Cₛₛ (ng/mL) CL (L/h/m²) Vz (L/m²) t½ (h)
AUC₀₋t
(ng·h/mL)

7 13 ± 2 22.9 ± 1.5 114 ± 40 3.5 ± 1.4 306 ± 48

14 29 ± 1 19.8 ± 1.2 102 ± 15 3.6 ± 0.6 694 ± 41

23 49 ± 12 19.8 ± 4.7 93 ± 18 3.4 ± 1.1 1163 ± 287

35 71 ± 14 20.6 ± 4.1 100 ± 29 3.4 ± 0.5 1709 ± 340

49 98 ± 20 21.0 ± 4.3 125 ± 43 4.2 ± 1.0 2341 ± 487

65 134 ± 24 20.2 ± 3.6 130 ± 32 4.5 ± 0.9 3210 ± 579

86 177 20.1 132 4.6 4257

114 211 22.4 147 4.6 5070

152 303 20.9 129 4.3 7268

202 393 21.4 140 4.6 9440

269 563 ± 103 19.9 ± 3.7 135 ± 40 4.8 ± 1.1 13511 ± 2465

358 621 24.0 174 5.0 14900

Data

presented as

mean ± s.d.

where

applicable.

Cₛₛ: Steady-

state

concentration

; CL:

Clearance;

Vz: Volume of

distribution;

t½: Half-life;

AUC₀₋t: Area

under the

plasma

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


concentration

-time curve

from time

zero to the

last

measurable

concentration

. Data from a

Phase I study

of

intravenous

CYT997.[4]

The study concluded that the pharmacokinetics of intravenous Lexibulin were linear over the

dose range of 7 to 358 mg/m².[4]

Experimental Protocol: Phase I Intravenous Study
Study Design: A Phase I, open-label, dose-escalation study.

Patient Population: Patients with advanced solid tumors.

Drug Administration: Lexibulin was administered as a continuous intravenous infusion over

24 hours, every 3 weeks.

Dose Levels: Doses ranged from 7 to 358 mg/m².

Pharmacokinetic Sampling: Plasma samples were collected at multiple time points during

and after the infusion to characterize the pharmacokinetic profile.

Analytical Method: Plasma concentrations of Lexibulin were determined using a validated

analytical method.

Human Pharmacokinetics: Oral Administration
An abstract from a Phase I clinical trial of an oral formulation of Lexibulin in patients with

advanced cancer has been presented.[5] This study confirms that an oral capsule formulation
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was developed and tested in humans. The abstract reported "favourable oral absorption which

was generally dose-linear".[5] However, detailed quantitative pharmacokinetic data from this

study, including Cmax, Tmax, AUC, and oral bioavailability in humans, have not been made

publicly available in peer-reviewed literature.

Signaling Pathway and Experimental Workflow
Visualizations
To further elucidate the context of Lexibulin's action and evaluation, the following diagrams

illustrate its mechanism of action and the workflow of a typical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase I trial of CYT997, a novel cytotoxic and vascular-disrupting agent - PMC
[pmc.ncbi.nlm.nih.gov]

2. Lexibulin | C24H30N6O2 | CID 11351021 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Phase I trial of CYT997, a novel cytotoxic and vascular-disrupting agent - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684663?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684663?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2938266/
https://pubchem.ncbi.nlm.nih.gov/compound/Lexibulin
https://www.researchgate.net/publication/314014849_Phase_I_evaluation_of_CYT997_a_novel_cytotoxic_and_vascular-disrupting_agent_in_patients_with_advanced_cancer
https://pubmed.ncbi.nlm.nih.gov/20733579/
https://pubmed.ncbi.nlm.nih.gov/20733579/
https://www.researchgate.net/publication/343864993_Phase_I_evaluation_of_orally-administered_CYT997_a_novel_cytotoxic_vascular-disrupting_agent_in_patients_with_advanced_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of
Lexibulin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684663#pharmacokinetics-and-oral-bioavailability-
of-lexibulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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